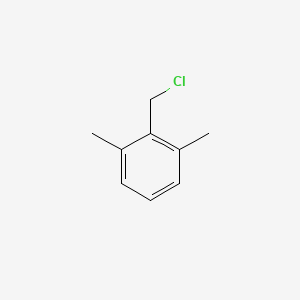

2,6-Dimethylbenzyl Chloride

説明

Contextualization within Aromatic Halide Chemistry

Aromatic halides are chemical compounds that contain a halogen atom bonded to a benzene (B151609) ring. 2,6-Dimethylbenzyl chloride, however, is more specifically classified as a benzyl (B1604629) halide, where the chlorine atom is attached to a carbon atom that is directly bonded to the benzene ring. This structural distinction is crucial as it significantly influences the compound's reactivity.

The presence of the methyl groups at the 2 and 6 positions creates significant steric hindrance around the benzylic carbon. scbt.com This steric bulk affects its reaction rates, particularly in nucleophilic substitution reactions, when compared to less hindered isomers like 2,4-dimethylbenzyl chloride. The methyl groups are electron-donating, which helps to stabilize carbocation intermediates that may form during certain reactions.

Significance as a Key Synthetic Intermediate in Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of organic compounds. Its utility stems from its ability to participate in various chemical transformations, making it a valuable precursor for fine chemicals, including pharmaceuticals and agrochemicals. evitachem.com

One of the primary reactions of this compound is nucleophilic substitution, where the chlorine atom is replaced by another functional group. cymitquimica.com This allows for the introduction of various moieties to the benzyl backbone. For instance, it is used in the synthesis of sterically hindered amines and ethers. The compound can also be used to generate the 2,6-dimethylbenzyl radical, which is of interest in spectroscopic studies. chemicalbook.com

A common synthetic route to produce this compound involves the reaction of 2,6-dimethylbenzyl alcohol with thionyl chloride. chemicalbook.com In a typical laboratory preparation, a solution of 2,6-dimethylbenzyl alcohol in toluene (B28343) is added to thionyl chloride at an elevated temperature, leading to the formation of the desired product with a high yield. chemicalbook.com

Overview of Research Trajectories Related to Benzyl Halides

Research involving benzyl halides is a dynamic area of organic chemistry, with several key trajectories. One major focus is the development of new and more efficient catalytic systems for their synthesis and subsequent reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed to couple benzyl halides with various partners, including potassium aryltrifluoroborates, to form diarylmethane structures. nih.govacs.org

Another area of active investigation is the use of benzyl halides in cross-electrophile coupling reactions. Recent studies have shown that iron-catalyzed coupling of benzyl halides with disulfides can produce thioethers without the need for a terminal reductant or photoredox conditions. acs.orgnih.gov This method is notable for its broad substrate scope and avoidance of common side reactions like elimination. acs.orgnih.gov

Furthermore, the reactivity of benzyl halides continues to be explored in various contexts. For example, their oxidation to the corresponding carbonyl compounds can be achieved using green methods, such as hydrogen peroxide catalyzed by TEMPO in water. researchgate.net Researchers are also investigating the dehalogenation of benzyl halides and their use in Friedel-Crafts type benzylation reactions under metal-free conditions. rsc.org These research directions highlight the ongoing efforts to develop more sustainable and efficient methods for utilizing the synthetic potential of benzyl halides.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5402-60-8 |

| Molecular Formula | C9H11Cl |

| Molecular Weight | 154.637 g/mol |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

| Melting Point | 34 - 35 °C |

| Boiling Point | 209 °C |

| Flash Point | 88 °C |

Sources: nih.govfishersci.comglpbio.comtcichemicals.com

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

|---|

Source: chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVRFWQMBYLJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277944 | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-60-8 | |

| Record name | 5402-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5402-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 2,6 Dimethylbenzyl Chloride

Synthesis from Precursor Alcohols: Mechanistic and Practical Considerations

The most prevalent route to 2,6-dimethylbenzyl chloride involves the substitution of the hydroxyl group in 2,6-dimethylbenzyl alcohol with a chlorine atom. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. chemicalbook.com

Chlorination of 2,6-Dimethylbenzyl Alcohol via Thionyl Chloride

The reaction between 2,6-dimethylbenzyl alcohol and thionyl chloride proceeds via a nucleophilic substitution mechanism. libretexts.org The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate is a good leaving group. The chloride ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion. This results in the formation of this compound with an inversion of configuration at the carbon center, along with the liberation of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts. libretexts.org

A typical laboratory procedure involves dissolving the 2,6-dimethylbenzyl alcohol in a suitable solvent, such as toluene (B28343), and adding thionyl chloride dropwise at a controlled temperature. chemicalbook.comnih.gov For instance, a solution of 100 g of 2,6-dimethylbenzyl alcohol (74.7% purity) in 700 ml of toluene can be added to 91.4 g of thionyl chloride in 100 ml of toluene over an hour while maintaining the temperature at 72°C. chemicalbook.com Following the addition, the mixture is typically stirred for an additional hour to ensure the reaction goes to completion. chemicalbook.com

Optimization of Reaction Conditions and Solvent Systems in Chlorination

The efficiency of the chlorination reaction is highly dependent on the reaction conditions and the solvent system employed. The choice of solvent can influence the reaction rate and the formation of by-products. Toluene is a commonly used solvent that facilitates the reaction and allows for effective temperature control. chemicalbook.com Other solvents like dichloromethane (B109758) or ether have also been utilized for similar chlorinations of substituted benzyl (B1604629) alcohols. nih.gov

Temperature is a critical parameter to control. A reaction temperature of 72°C has been reported to provide a high yield of the desired product. chemicalbook.com The molar ratio of the reactants is also crucial. Using a slight excess of thionyl chloride ensures the complete conversion of the alcohol. nih.gov The addition of a base, such as pyridine, can be employed to neutralize the HCl generated during the reaction, although this is not always necessary. nih.gov

| Parameter | Condition | Outcome | Reference |

| Reactants | 2,6-dimethylbenzyl alcohol, Thionyl chloride | Formation of this compound | chemicalbook.com |

| Solvent | Toluene | Effective for reaction and temperature control | chemicalbook.com |

| Temperature | 72°C | High yield of product | chemicalbook.com |

| Reactant Ratio | 100g 2,6-dimethylbenzyl alcohol to 91.4g thionyl chloride | 89.7% yield of this compound | chemicalbook.com |

Investigation of By-product Formation and Purity Enhancement in Synthesis

The primary by-products of the reaction between 2,6-dimethylbenzyl alcohol and thionyl chloride are sulfur dioxide and hydrochloric acid, which are gaseous and can be easily removed. libretexts.org However, other side reactions can occur, leading to the formation of impurities. The formation of sulfites, such as bis(2,6-dimethylbenzyl) sulfite, can be a competing reaction, particularly with certain substituted benzyl alcohols. researchgate.net

To enhance the purity of the final product, several purification techniques are employed. After the reaction is complete, any excess thionyl chloride is typically removed by distillation. chemicalbook.com The crude product can then be filtered, for example, over Celite, to remove any solid impurities. chemicalbook.com Finally, concentration under reduced pressure is used to isolate the this compound. chemicalbook.com For higher purity, distillation, recrystallization, or column chromatography can be utilized. nih.gov

Exploration of Alternative Synthetic Routes for this compound

While the chlorination of 2,6-dimethylbenzyl alcohol is the most common method, other synthetic pathways exist. One alternative involves the chloromethylation of m-xylene (B151644). This can be achieved by reacting m-xylene with reagents like formaldehyde (B43269) and hydrochloric acid in the presence of a catalyst. google.com Another approach starts from 2,6-dimethylbenzoic acid, which can be converted to 2,6-dimethylbenzoyl chloride using reagents like thionyl chloride or oxalyl chloride. evitachem.com The subsequent reduction of the benzoyl chloride would yield the benzyl chloride, though this is a less direct route.

Advancements in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to exploring more environmentally friendly solvents and catalysts. For instance, the use of greener solvents like 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether has been explored in related syntheses to improve solubility and reduce environmental impact. google.com

Furthermore, research into catalytic methods that avoid the use of stoichiometric reagents like thionyl chloride is an active area. While not yet standard for this specific compound, the development of catalytic processes for the conversion of alcohols to alkyl halides is a significant goal in green chemistry. The use of nanostructured molten salts as reusable catalysts has shown promise in related organic transformations, offering a potential avenue for future research in the synthesis of this compound. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylbenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic carbon of 2,6-dimethylbenzyl chloride is a focal point of mechanistic studies. The presence of two ortho-methyl groups significantly influences the energetics and stereochemistry of both concerted (SN2) and stepwise (SN1) reaction pathways.

Kinetic Studies of Nucleophilic Substitution

Kinetic studies are crucial for elucidating the mechanisms of nucleophilic substitution. The rate of reaction for benzyl (B1604629) chlorides can follow either first-order kinetics, characteristic of an SN1 mechanism involving a carbocation intermediate, or second-order kinetics, indicative of a concerted SN2 mechanism. In many cases, the kinetics are more complex, reflecting a competition between these pathways. spcmc.ac.in

For substituted benzyl chlorides, the reaction mechanism can shift from a concerted ANDN (SN2) process to a stepwise DN + AN (SN1) mechanism depending on the stability of the potential carbocation intermediate. nih.gov The rate law for an SN1 reaction, which initially appears as a simple first-order process (Rate = k[RX]), can become more complex as the reaction progresses. The accumulation of the chloride ion (X⁻) product can lead to a "common-ion effect," where the leaving group competes with the nucleophile for the carbocation intermediate, thereby retarding the rate of substitution. spcmc.ac.in

While specific kinetic data for this compound is not extensively reported in foundational studies, analogous systems provide insight. For instance, studies on the solvolysis of sterically hindered acid chlorides like 2,6-dimethylbenzoyl chloride in various aqueous solvent mixtures demonstrate the profound impact of the solvent on reaction rates.

| Solvent Mixture (v/v) | Relative Rate Constant (krel) | General Observation |

|---|---|---|

| 80% Acetone / 20% Water | 1.00 | Baseline for comparison. |

| 80% Ethanol (B145695) / 20% Water | ~3.5 | Rate increases in more polar protic co-solvent. |

| 80% Methanol / 20% Water | ~5.0 | Methanol mixtures show higher rates than ethanol mixtures. rsc.org |

These trends highlight that both solvent composition and the nature of the alcohol co-solvent influence reactivity, likely through differential solvation of the transition state and any potential intermediates. rsc.org

Stereoelectronic Effects and Regioselectivity in Substitutions

Stereoelectronic effects, which involve the influence of orbital alignment and electronic distribution on reactivity, are paramount in understanding the behavior of this compound.

Steric Hindrance: The most apparent effect of the two ortho-methyl groups is steric hindrance. These groups physically obstruct the backside attack required for a traditional SN2 mechanism, significantly increasing the activation energy for this pathway.

Electronic Effects: While sterically hindering, ortho-alkyl groups can also exert counterintuitive electronic effects. In some systems, such as the substitution at sulfonyl sulfur, ortho-alkyl groups have been observed to accelerate reactions. mdpi.com This acceleration is contrary to simple steric arguments and suggests more complex interactions. For this compound, the methyl groups may influence the stability of the benzylic carbocation. Through hyperconjugation and inductive effects, they donate electron density to the aromatic ring, which can stabilize a positive charge at the benzylic position, thereby favoring an SN1 pathway.

Regioselectivity in this context refers to the specific site of nucleophilic attack. For this compound, the reaction is overwhelmingly directed at the benzylic carbon, as it is activated by the adjacent aromatic ring and is the site of the leaving group.

Influence of Solvent Polarity and Nucleophilicity on Reaction Pathways

The choice of solvent and the nature of the nucleophile are critical in dictating whether the substitution proceeds via an SN1 or SN2 mechanism.

Solvent Polarity: The polarity of the solvent can determine the reaction mechanism. spcmc.ac.in

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are effective at solvating both cations and anions. They can stabilize the transition state leading to a carbocation and the carbocation intermediate itself, thus promoting the SN1 pathway. medlifemastery.com They achieve this through hydrogen bonding and dipole-dipole interactions. libretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are less effective at solvating anions (nucleophiles), leaving them "bare" and more reactive. medlifemastery.comyoutube.com This enhanced nucleophilicity favors the SN2 pathway. For a sterically hindered substrate like this compound, an SN2 reaction would still be difficult, but a polar aprotic solvent would maximize the potential for this pathway compared to a protic solvent.

Nucleophilicity: Nucleophilicity relates to the relative rate of substitution reactions. libretexts.org

Strong Nucleophiles (e.g., I⁻, CH₃S⁻): Strong, unhindered nucleophiles, often in high concentration, favor the SN2 mechanism.

Weak Nucleophiles (e.g., H₂O, CH₃OH): Weak nucleophiles are unable to effectively displace the leaving group in a concerted fashion. Reactions with these nucleophiles, which often double as the solvent (solvolysis), are more likely to proceed through an SN1 mechanism, where the rate-determining step is the formation of the carbocation. nih.gov

Given the steric hindrance at the benzylic carbon of this compound, reactions are more likely to proceed via an SN1-like mechanism, particularly in polar protic solvents with weak nucleophiles.

| Solvent Type | Nucleophile Strength | Favored Pathway | Rationale |

|---|---|---|---|

| Polar Protic | Weak (e.g., H₂O) | SN1 | Solvent stabilizes carbocation intermediate; steric hindrance disfavors SN2. spcmc.ac.inmedlifemastery.com |

| Polar Protic | Strong (e.g., N₃⁻) | Competition (SN1/SN2) | Strong nucleophile favors SN2, but steric hindrance is a major barrier. SN1 remains likely. |

| Polar Aprotic | Strong (e.g., CN⁻) | SN2 (but slow) | Enhanced nucleophilicity favors SN2, but the reaction rate would be severely diminished by steric hindrance. medlifemastery.com |

| Nonpolar | Any | Very Slow / No Reaction | Neither pathway is effectively supported due to poor solvation of charged intermediates or transition states. |

Radical Generation from this compound and its Reactivity

Beyond ionic pathways, the C-Cl bond in this compound can undergo homolytic cleavage to generate a benzylic radical. This species exhibits distinct reactivity governed by the unpaired electron.

Formation and Stability of 2,6-Dimethylbenzyl Radicals

The 2,6-dimethylbenzyl radical can be generated from its chloride precursor under specific energetic conditions. For instance, techniques such as a corona-excited supersonic expansion have been successfully used to create this radical for spectroscopic analysis. acs.org In this process, the energy input is sufficient to cause homolysis of the relatively weak benzylic C-Cl bond.

The stability of the resulting 2,6-dimethylbenzyl radical is conferred by two main factors:

Resonance Delocalization: Like the parent benzyl radical, the unpaired electron is delocalized over the aromatic ring, significantly stabilizing the radical. nih.gov

Steric Shielding: The two ortho-methyl groups provide steric bulk around the benzylic center. This shielding does not significantly impact the electronic stability but provides kinetic persistence by hindering bimolecular reactions such as dimerization, which is a common decay pathway for less hindered radicals. nih.gov

Spectroscopic studies have confirmed the identity and structure of the 2,6-dimethylbenzyl radical, and theoretical calculations have been used to predict its vibrational mode frequencies. acs.org

Reaction Profiles of Generated Radicals

Once formed, the 2,6-dimethylbenzyl radical can engage in several types of reactions, highly dependent on the surrounding environment (temperature, pressure, presence of other species).

Dimerization: Two radicals can combine to form a bibenzyl derivative. However, as noted, this process is sterically hindered by the ortho-methyl groups.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 1,2,3-trimethylbenzene.

Unimolecular Decomposition: At high temperatures, benzyl-type radicals can undergo complex rearrangements and decomposition. The parent benzyl radical is known to decompose into smaller fragments like the cyclopentadienyl (B1206354) radical and acetylene, although the exact pathways are still debated. combustion-institute.it The 2,6-dimethylbenzyl radical would be expected to follow similarly complex, high-energy decomposition routes.

Reaction with Other Radicals: In a complex chemical environment, it can combine with other available radical species.

The specific products formed from the reactions of the 2,6-dimethylbenzyl radical are a direct consequence of the conditions under which it is generated and allowed to react.

Electrophilic Reactivity of the Aromatic Moiety in this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of two methyl groups. However, the reactivity and regioselectivity of these reactions are influenced by the electronic and steric effects of all three substituents on the benzene (B151609) ring.

The two methyl (-CH₃) groups at positions 2 and 6 are activating groups and ortho, para-directors. They increase the electron density of the aromatic ring through a positive inductive effect (+I) and hyperconjugation, making the ring more susceptible to attack by electrophiles. The chloromethyl (-CH₂Cl) group at position 1 is a deactivating group due to the electron-withdrawing nature of the chlorine atom (negative inductive effect, -I), but it is also considered an ortho, para-director.

When considering the combined directing effects of these substituents, the positions for electrophilic attack are primarily governed by the strongly activating methyl groups. The possible positions for substitution on the benzene ring are C3, C4, and C5. The methyl groups at C2 and C6 direct incoming electrophiles to the ortho positions (C3 and C5) and the para position (C4). The chloromethyl group at C1 also directs to its ortho (C2 and C6, which are already substituted) and para (C4) positions.

Therefore, the cumulative effect of all three substituents directs incoming electrophiles to the C3, C4, and C5 positions. However, steric hindrance from the two bulky methyl groups at the ortho positions (C3 and C5) is expected to be significant. Consequently, electrophilic substitution is most likely to occur at the C4 position, which is the para position relative to the chloromethyl group and meta to the two methyl groups, but sterically the most accessible.

While specific research data on the electrophilic aromatic substitution reactions of this compound is not extensively available in the reviewed literature, the expected regioselectivity can be summarized as follows:

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Major Product Position |

|---|---|---|---|---|

| -CH₂Cl | 1 | -I (Deactivating) | Ortho, Para | Para (C4) |

| -CH₃ | 2 | +I, Hyperconjugation (Activating) | Ortho, Para | Para (to the other methyl group) (C4) and Ortho (C3) |

Based on this analysis, the major product of electrophilic aromatic substitution reactions such as nitration or halogenation of this compound is predicted to be the 4-substituted derivative.

Reductive Transformations of this compound

The reductive transformations of this compound primarily involve the cleavage of the carbon-chlorine bond in the benzylic position. This reduction, known as hydrodechlorination, replaces the chlorine atom with a hydrogen atom, yielding 1,2,3-trimethylbenzene. Several methods can be employed for this transformation, including catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common and efficient method for the reduction of benzyl halides. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The general reaction is as follows:

This compound + H₂ (in the presence of a catalyst) → 1,2,3-Trimethylbenzene + HCl

The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. The catalytic cycle involves the oxidative addition of the benzyl chloride to the metal surface, followed by hydrogenolysis of the carbon-metal bond.

Reduction with Metal Hydrides:

Metal hydrides are another class of reagents capable of reducing benzyl chlorides. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce the C-Cl bond. The reaction is typically carried out in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic substitution mechanism where the hydride ion (H⁻) displaces the chloride ion.

A subsequent aqueous workup is necessary to neutralize the reaction mixture and hydrolyze the aluminum salts.

Softer hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce alkyl halides like benzyl chlorides on their own. However, their reactivity can be enhanced by the addition of certain additives or by using polar aprotic solvents.

While specific studies detailing the reductive transformations of this compound are not widely documented, the established reactivity of the benzyl chloride functional group suggests that these general methods would be applicable for its conversion to 1,2,3-trimethylbenzene.

Applications of 2,6 Dimethylbenzyl Chloride in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Pharmaceutical Precursors

2,6-Dimethylbenzyl chloride is a valuable precursor for the synthesis of various pharmaceutical intermediates, primarily due to its ability to act as an effective alkylating agent for nitrogen- and oxygen-containing nucleophiles. This reactivity is crucial for constructing the core structures of many active pharmaceutical ingredients (APIs).

A significant application of structurally related compounds is in the synthesis of local anesthetics. For instance, the synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug, involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form the intermediate α-chloro-N-(2,6-dimethylphenyl)acetamide. muni.czsandiego.educerritos.eduumass.edu While not a direct use of this compound, this key intermediate shares the 2,6-dimethylphenyl moiety. The subsequent reaction of this intermediate with diethylamine, an SN2 displacement of the chloride, yields Lidocaine. cerritos.eduumass.edu This highlights the importance of the 2,6-dimethylphenyl scaffold in pharmaceutical chemistry and demonstrates the synthetic utility of the reactive chloro-functionalized side chain, analogous to that in this compound.

The 2,6-dimethylbenzyl group itself can be incorporated into novel drug candidates to modulate their pharmacological properties. The steric bulk of the ortho-methyl groups can influence the binding affinity of a molecule to its biological target and can also protect adjacent functional groups from metabolic degradation, potentially improving the pharmacokinetic profile of a drug.

Table 1: Key Reactions in the Synthesis of Lidocaine Precursor

| Step | Reactants | Reagent | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,6-Dimethylaniline | Chloroacetyl Chloride | α-Chloro-N-(2,6-dimethylphenyl)acetamide | Acylation |

Building Block for Agrochemicals and Related Biologically Active Derivatives

In the agrochemical sector, this compound and its isomers are important intermediates for the synthesis of pesticides, including insecticides and fungicides. cymitquimica.com The structural features of the dimethylbenzyl moiety can contribute to the biological activity and selectivity of the final agrochemical product.

A notable example involves the synthesis of modern insecticides. The related isomer, 2,5-dimethylbenzyl chloride, has been identified as a key intermediate in the production of the insecticide spirotetramat. google.com Spirotetramat is a systemic insecticide that is effective against a broad range of sucking insects. The synthesis involves the use of the dimethylbenzyl chloride to introduce a key structural component of the final active molecule. This demonstrates the utility of dimethylbenzyl chlorides as foundational building blocks for complex, commercially significant agrochemicals.

The general reactivity of this compound allows for its use in creating a library of derivatives that can be screened for biological activity. By reacting it with various nucleophiles, chemists can generate novel compounds with potential applications as herbicides, fungicides, or plant growth regulators. The lipophilic nature of the 2,6-dimethylbenzyl group can also aid in the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects.

Utilization in the Production of Specialty Dyes and Pigments

The synthesis of specialty dyes and pigments can utilize intermediates like this compound to introduce specific structural motifs that influence the color, stability, and solubility of the final product. scielo.org.mx The benzyl (B1604629) group can be part of the chromophore system or act as a linking group to attach the chromophore to a polymer or substrate.

While specific examples for this compound are not extensively documented in mainstream literature, its chemical reactivity is analogous to other benzyl chlorides used in dye synthesis. For example, it can be used to alkylate aromatic amines or phenols, which are common precursors for azo dyes, triarylmethane dyes, and other classes of colorants. The introduction of the 2,6-dimethylphenyl group could be used to fine-tune the electronic properties of the chromophore, thereby shifting the absorption and emission wavelengths and altering the color. Furthermore, the bulky dimethylphenyl group can enhance the lightfastness and thermal stability of the dye by inhibiting molecular aggregation and degradation pathways.

Synthesis of Functional Organic Materials and Advanced Chemical Entities

The unique structural and electronic properties of the 2,6-dimethylbenzyl group make it a useful component in the design and synthesis of functional organic materials. These materials have applications in electronics, photonics, and polymer science.

One area of potential application is in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). tcichemicals.comscispace.comunistra.fr OLEDs are constructed from multiple layers of thin organic films, including hole transport layers, electron transport layers, and emissive layers. The performance of these devices is highly dependent on the molecular structure of the organic materials used. This compound can be used as a starting material to synthesize more complex molecules, such as substituted triarylamines, which are commonly used as hole transport materials. tcichemicals.com The alkylation of a diarylamine with this compound would yield a triarylamine with the sterically hindered 2,6-dimethylbenzyl group. This steric hindrance can prevent crystallization and promote the formation of stable amorphous films, which are crucial for the longevity and efficiency of OLED devices. tcichemicals.com

Additionally, functionalized benzyl chlorides are valuable building blocks in polymer chemistry. They can be used to introduce specific functionalities onto polymer backbones or to synthesize monomers for specialty polymers with tailored thermal, mechanical, or optical properties.

Derivatization for Spectroscopic Probes and Chemical Sensing Applications

The reactivity of this compound allows for its use in creating molecules designed for specific analytical purposes, such as spectroscopic probes and chemical sensors.

A direct application in spectroscopy involves the use of this compound as a precursor to generate the 2,6-dimethylbenzyl radical. chemicalbook.com In a technique involving a corona-excited supersonic expansion, the chloride is used to produce jet-cooled radicals. The subsequent analysis of the vibronic emission spectrum of this radical provides fundamental insights into its electronic structure and vibrational modes. chemicalbook.com

Furthermore, the principle of using a reactive chloride for derivatization to enhance analytical detection is well-established. For example, benzoyl chloride is used to derivatize small molecules, such as neurotransmitters, to improve their retention and detection in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govchromatographyonline.com Similarly, this compound could be employed to "tag" specific analytes containing amine or hydroxyl groups. The introduction of the 2,6-dimethylbenzyl group would increase the molecular weight and hydrophobicity of the analyte, potentially leading to improved chromatographic separation and enhanced ionization efficiency in mass spectrometry, thereby enabling more sensitive detection. This approach could be valuable in metabolomics and other fields requiring the trace analysis of small molecules in complex biological matrices.

Table 2: Summary of Applications

| Section | Application Area | Role of this compound | Example/Potential Use |

|---|---|---|---|

| 4.1 | Pharmaceuticals | Alkylating agent for API precursors | Synthesis of Lidocaine-related intermediates |

| 4.2 | Agrochemicals | Building block for active ingredients | Intermediate for insecticides like Spirotetramat (isomer example) |

| 4.3 | Dyes & Pigments | Chromophore modification/linking | Modulating color and stability of specialty dyes |

| 4.4 | Organic Materials | Precursor for functional molecules | Synthesis of hole transport materials for OLEDs |

Computational and Spectroscopic Characterization of 2,6 Dimethylbenzyl Chloride and Its Derived Radicals

Vibrational Spectroscopic Studies of Jet-Cooled 2,6-Dimethylbenzyl Radicals

To overcome the challenges of studying highly reactive and short-lived radicals, researchers employ techniques like supersonic free jet expansion. This method effectively "cools" the molecules to very low temperatures, simplifying their complex spectra and stabilizing the transient species. acs.org The jet-cooled 2,6-dimethylbenzyl radical has been generated from precursors such as 2,6-dimethylbenzyl chloride and 1,2,3-trimethylbenzene. acs.orgnih.gov Analysis of the resulting vibronically resolved emission spectrum provides precise data on electronic transitions and the frequencies of active vibrational modes in the ground electronic state. nih.gov

Emission Spectroscopy Techniques for Radical Detection

A key technique for generating and detecting radicals like the 2,6-dimethylbenzyl radical is the corona-excited supersonic expansion (CESE). acs.orgijeas.org In this method, a precursor molecule, seeded in a large amount of an inert carrier gas like helium, is subjected to a high-voltage electric discharge. acs.orgnih.gov This process generates the radical, which is then expanded into a vacuum chamber, causing it to cool significantly. acs.org

The excited radicals emit light (fluorescence) as they relax to lower energy states. This visible fluorescence is collected and analyzed using a monochromator to produce a vibronically resolved emission spectrum. acs.orgnih.gov The presence of a blue-green colored jet is often an indicator that 2,6-dimethylbenzyl radicals have been successfully formed in the expansion. acs.org The quality of the spectrum, particularly the signal-to-noise ratio, is critical for accurate analysis and can be optimized by carefully controlling the discharge conditions. acs.org

Accurate Assignment of Vibronic Bands and Frequencies

The emission spectrum of the 2,6-dimethylbenzyl radical exhibits a series of bands, each corresponding to a specific vibronic transition—a simultaneous change in both electronic and vibrational energy levels. The most intense band is typically assigned as the origin band of an electronic transition, such as the D₁ → D₀ transition. acs.orgaip.org Other bands in the spectrum represent transitions to various vibrational levels of the ground electronic state, and their spacing from the origin band corresponds to the vibrational mode frequencies. acs.org

Due to the complexity and large number of possible vibrational modes, the definitive assignment of these bands requires a combination of experimental data and theoretical calculations. acs.org Researchers have identified transitions originating from two low-lying excited electronic states (D₁ and D₂) to the ground electronic state (D₀). acs.orgnih.gov For instance, the origin bands for the D₁ → D₀ and D₂ → D₀ transitions of the 2,6-dimethylbenzyl radical have been reassigned to 20,616 cm⁻¹ and 21,164 cm⁻¹, respectively, based on high-quality spectra and theoretical analysis. acs.org

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are indispensable tools for interpreting experimental spectra and understanding the molecular properties of radicals. ijeas.org For the 2,6-dimethylbenzyl radical, both ab initio and Density Functional Theory (DFT) methods have been employed to assist in the assignment of vibronic bands and to predict its structure and energetics. acs.orgijeas.org

Ab Initio Methods for Electronic Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the electronic structure and energies of molecules. ijeas.org These calculations have been used to determine the electronic energies of the D₁ and D₂ excited states and the vibrational mode frequencies in the ground electronic state of the 2,6-dimethylbenzyl radical. acs.orgnih.gov The electronic structure of the 2,6-dimethylbenzyl radical is closely related to that of the parent benzyl (B1604629) radical, which has a planar structure with seven delocalized π electrons. acs.org The two lowest excited states of the 2,6-dimethylbenzyl radical can be correlated to the 1²A₂(D₁) and 2²B₂(D₂) states of the benzyl radical. acs.org

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational efficiency. For the 2,6-dimethylbenzyl radical, DFT calculations, specifically using the Gaussian 98 program with the 6-311g* basis set, have been performed to predict vibrational mode frequencies. acs.org

These calculations predicted a total of 54 vibrational modes for the radical, which belongs to the C₂ᵥ point group. The modes are distributed among different symmetries: 18 A₁, 8 A₂, 11 B₁, and 17 B₂. acs.org It is a common practice to apply a scaling factor to the calculated frequencies (e.g., 0.98 in this case) to better match the experimentally observed values. acs.org This approach has been shown to predict vibrational frequencies to within ±10% of the experimental values. acs.org

Correlation between Experimental Spectroscopic Data and Theoretical Predictions

The synergy between high-resolution experimental spectroscopy and theoretical quantum chemical calculations is fundamental to the detailed characterization of radical species. The analysis of the vibronic emission spectrum of the jet-cooled 2,6-dimethylbenzyl radical relies heavily on this correlation. nih.govnih.gov

The assignment of the experimentally observed vibronic bands to specific vibrational modes is confirmed by comparing their positions and intensities with the frequencies predicted by ab initio and DFT calculations. acs.orgnih.gov This comparative approach was essential in revising the assignments of the D₁ → D₀ and D₂ → D₀ electronic transitions and accurately determining the vibrational mode frequencies in the ground state. acs.orgaip.orgnih.gov The consistency between the observed spectrum and the calculated vibrational frequencies provides strong evidence for the correct identification and characterization of the 2,6-dimethylbenzyl radical formed in the corona discharge. ijeas.org

The table below presents a selection of observed vibrational modes for the 2,6-dimethylbenzyl radical, assigned with the aid of DFT calculations.

| Vibrational Mode | Symmetry | Observed Frequency (cm⁻¹) from D₁ → D₀ | Observed Frequency (cm⁻¹) from D₂ → D₀ | Calculated Frequency (cm⁻¹) |

|---|---|---|---|---|

| 6a | b₁ | 476 | 476 | 476 |

| 6b | a₁ | 529 | 529 | 531 |

| 1 | a₁ | 724 | 724 | 725 |

| 12 | b₁ | 805 | 805 | 805 |

| 7a | a₁ | 1002 | 1002 | 1003 |

| 8a | a₁ | 1588 | 1588 | 1589 |

Frequencies are given in wavenumbers (cm⁻¹). Calculated frequencies have been scaled by a factor of 0.98. Data sourced from The Journal of Physical Chemistry A. acs.org

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2,6 Dimethylbenzyl Chloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2,6-Dimethylbenzyl Chloride from impurities, starting materials, and byproducts. These techniques are pivotal for quantifying the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the purity analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. For this compound, the mass spectrum typically shows a molecular ion peak (M+) corresponding to its molecular weight. In one analysis, the compound containing the ³⁵Cl isotope exhibited a molecular ion peak at m/e = 154. chemicalbook.com The most abundant fragment ion is often observed at m/e = 119, which corresponds to the loss of the chlorine atom (M-35), forming the stable 2,6-dimethylbenzyl carbocation. chemicalbook.com GC/MS is routinely used in synthetic procedures to determine the concentration and yield of this compound in reaction mixtures. chemicalbook.comucl.ac.uk

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity (Example) | Reference |

|---|---|---|---|

| 154 | Molecular Ion [M]⁺ (with ³⁵Cl) | 17% | chemicalbook.com |

| 119 | Fragment Ion [M-Cl]⁺ | 100% | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) is another essential technique for assessing the purity of this compound. apolloscientific.co.uk It is particularly useful for analyzing samples that may contain non-volatile impurities. Reversed-phase HPLC is a commonly employed mode for this purpose. google.commedrxiv.org

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water is employed to elute the compound. google.commedrxiv.org A UV detector is often used for detection, as the benzene (B151609) ring in this compound absorbs ultraviolet light. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately quantified. This method is frequently cited in certificates of analysis to verify the purity of commercial-grade this compound. apolloscientific.co.uk

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | google.commedrxiv.org |

| Stationary Phase (Column) | C18 (e.g., Agilent ZORBAX®, YMC-Pack ODS-A) | google.commedrxiv.org |

| Mobile Phase | Acetonitrile / Water Gradient | google.com |

| Detection | UV Spectroscopy (e.g., λ = 220 & 254 nm) | google.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Each method provides unique information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. All compounds can be assessed for purity by ¹H NMR. medrxiv.org

For this compound, the ¹H NMR spectrum is expected to show three distinct signals:

A multiplet in the aromatic region (approximately 7.0-7.2 ppm) corresponding to the three protons on the benzene ring.

A singlet for the benzylic methylene protons (-CH₂Cl) typically appearing around 4.5-4.8 ppm. epo.org

A singlet for the six equivalent protons of the two methyl groups (-CH₃) at approximately 2.3-2.4 ppm. epo.orgescholarship.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the different carbon atoms in the molecule, including the two types of aromatic carbons, the benzylic carbon, and the methyl carbons.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | ~7.0 - 7.2 |

| ¹H | Benzylic Protons (-CH₂Cl) | ~4.5 - 4.8 |

| ¹H | Methyl Protons (-CH₃) | ~2.3 - 2.4 |

| ¹³C | Aromatic Carbons (C-Cl, C-H) | ~128 - 138 |

| ¹³C | Benzylic Carbon (-CH₂Cl) | ~45 - 50 |

| ¹³C | Methyl Carbons (-CH₃) | ~18 - 21 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. aliyuncs.com The spectrum for the analogous 2,6-Dimethylbenzyl bromide shows key absorptions that are very similar to what is expected for the chloride compound. smolecule.com These include C-H stretching vibrations for the aromatic ring and the methyl groups, as well as C=C stretching vibrations within the aromatic ring. The C-Cl stretching vibration is also present, typically appearing in the fingerprint region of the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3030 | Stretching | Aromatic C-H | smolecule.com |

| ~2950 - 2970 | Stretching | Methyl C-H | smolecule.com |

| ~1450 - 1600 | Stretching | Aromatic C=C | smolecule.com |

| ~1370 - 1470 | Bending | Methyl C-H | smolecule.com |

| ~600 - 800 | Stretching | C-Cl | - |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While UV-Vis is used for routine quantification in HPLC, more detailed spectroscopic studies have focused on the reactive species generated from this compound. Specifically, the electronic spectrum of the 2,6-dimethylbenzyl radical has been studied. koreascience.kracs.orgnih.gov This radical can be generated from the chloride precursor in a corona-excited supersonic expansion. acs.orgnih.gov The analysis of its vibronically resolved emission spectrum allows for the determination of the D₁ → D₀ electronic transition energy and the frequencies of active vibrational modes in the ground electronic state. acs.org

Advanced Hyphenated Techniques in Chemical Analysis

The characterization and purity assessment of this compound necessitate analytical methodologies that offer both high separation efficiency and definitive structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govajpaonline.com These techniques provide comprehensive qualitative and quantitative data, enabling the unambiguous identification of the primary compound and the detection and structural elucidation of trace-level impurities. ajrconline.orgresearchgate.net The most relevant hyphenated techniques for the analysis of a semi-volatile and reactive compound like this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds such as this compound. longdom.org It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. ajpaonline.com In this technique, the sample is vaporized and separated into its individual components within the GC column. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for precise identification. ajpaonline.com

Research has demonstrated the direct application of GC-MS for the analysis of this compound. In one synthetic preparation, GC-MS was used to confirm the identity and purity of the product. The analysis yielded specific mass-to-charge ratios (m/z) that are characteristic of the compound's structure. chemicalbook.com The molecular ion (M+) was observed at m/z 154, corresponding to the molecule containing the ³⁵Cl isotope. The most abundant fragment ion was found at m/z 119, which results from the loss of the chlorine atom (M-35), a typical fragmentation pathway for benzyl chlorides. chemicalbook.com

Table 1: Key Mass Spectrometric Fragments for this compound Identification via GC-MS

| Mass-to-Charge Ratio (m/z) | Ion Identity | Relative Abundance (%) | Significance |

|---|---|---|---|

| 154 | [C₉H₁₁³⁵Cl]⁺ (Molecular Ion, M⁺) | 17 | Confirms Molecular Weight |

| 119 | [C₉H₁₁]⁺ (M-Cl) | 100 | Base Peak, Characteristic Fragment |

Data sourced from synthesis and analysis reports. chemicalbook.com

Method validation for closely related compounds like benzyl chloride provides a framework for the purity assessment of this compound. nih.govnih.gov Validated GC-MS methods demonstrate high sensitivity and reliability for detecting and quantifying benzyl chlorides and related impurities in various matrices. nih.govresearchgate.net These methods are characterized by excellent linearity, low limits of detection (LOD) and quantification (LOQ), and high accuracy and precision. nih.gov

Table 2: Typical GC-MS Method Validation Parameters for Benzyl Chloride Analysis

| Parameter | Typical Value |

|---|---|

| Linearity (R²) | > 0.999 researchgate.net |

| Limit of Detection (LOD) | 0.04–0.17 mg/kg nih.gov |

| Limit of Quantification (LOQ) | 0.13–0.52 mg/kg nih.gov |

| Accuracy (%) | 86.9% – 110% nih.gov |

| Precision (Intra/Interday, %) | 0.10% – 1.17% nih.gov |

| Recovery (%) | 88.2% – 111.8% nih.gov |

This data is based on validated methods for the parent compound, benzyl chloride, and serves as a reliable reference for methods applicable to its substituted analogue. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for the primary volatile compound, LC-MS is a powerful complementary technique, particularly for identifying non-volatile impurities or degradation products that may be present in samples of this compound. nih.govrsc.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. longdom.orgrsc.org This technique is crucial for comprehensive impurity profiling during chemical development. nih.gov

The direct analysis of this compound by LC-MS can be challenging, as small, non-polar molecules may not ionize efficiently with standard techniques like electrospray ionization (ESI). chromforum.org However, LC-MS is invaluable for characterizing potential synthesis by-products or degradants, which may be more polar and amenable to LC-MS analysis. ajrconline.org For instance, the analysis of related benzyl-containing compounds by LC-MS/MS (tandem mass spectrometry) shows characteristic fragmentation patterns, such as the formation of a tropylium ion at m/z 91, which is a strong indicator of a benzyl moiety. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of specific parent ions to produce a second generation of fragment ions, providing deeper structural insights. ajrconline.org

The development of an LC-MS method would involve selecting an appropriate column (e.g., C18) and a mobile phase that can effectively separate the parent compound from a diverse range of potential impurities. nih.gov

Table 3: LC-MS/MS Application in Structural Characterization of Benzyl-Containing Compounds

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Fragment Identity | Significance |

|---|---|---|---|

| 304 (C₁₂-BAC) | 91 | Tropylium Ion | Confirms benzyl structure |

| 332 (C₁₄-BAC) | 91 | Tropylium Ion | Confirms benzyl structure |

| 360 (C₁₆-BAC) | 91 | Tropylium Ion | Confirms benzyl structure |

Data from the analysis of alkyl dimethylbenzylammonium chloride (BAC) homologues, demonstrating a characteristic fragmentation useful for identifying related structures. nih.gov

Other hyphenated techniques, such as LC-Nuclear Magnetic Resonance (LC-NMR) and LC-Fourier Transform Infrared Spectroscopy (LC-FTIR), can provide definitive, complementary structural information for the unambiguous identification of unknown impurities, although their application is less routine than MS-based methods. nih.govajrconline.org

Emerging Research Areas and Future Perspectives for 2,6 Dimethylbenzyl Chloride

Development of Novel Catalytic Transformations Involving 2,6-Dimethylbenzyl Chloride

Recent advancements in catalysis are poised to significantly enhance the synthetic utility of this compound. While traditionally used in nucleophilic substitution reactions, new catalytic systems are enabling a broader range of transformations. cymitquimica.com

One promising area is the use of cooperative catalysis . This approach utilizes a combination of catalysts to activate benzyl (B1604629) halides, including chlorides, for reactions that are otherwise challenging. For instance, a nucleophilic cooperative catalysis strategy employing lutidine can facilitate the transformation of a broad range of benzyl halides into radicals for use in Giese coupling with electron-deficient alkenes. nih.govacs.org This methodology could be extended to this compound, allowing for the formation of new carbon-carbon bonds under mild, photocatalytic conditions. nih.govacs.org

Nickel-catalyzed reactions also represent a significant frontier. Nickel catalysts have been shown to be effective in the intermolecular benzylation of unactivated alkenes using benzyl chlorides. organic-chemistry.org These reactions can proceed at room temperature and offer high selectivity, providing a direct route to functionalized allylbenzene (B44316) derivatives. organic-chemistry.org The application of such nickel-based catalytic systems to this compound could provide efficient pathways to novel molecular architectures.

Future research in this area will likely focus on the development of more efficient and selective catalysts for the functionalization of this compound. This includes the design of catalysts that can tolerate a wider range of functional groups and operate under more sustainable reaction conditions.

Table 1: Examples of Novel Catalytic Transformations Applicable to Benzyl Chlorides

| Catalytic System | Transformation | Potential Application for this compound |

| Nucleophilic Cooperative Catalysis (e.g., with lutidine) | Giese coupling with electron-deficient alkenes | Synthesis of complex molecules via radical intermediates |

| Nickel Catalysis | Intermolecular benzylation of unactivated alkenes | Formation of functionalized allylbenzene derivatives |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The rigid, sterically defined structure of the 2,6-dimethylbenzyl group makes it an intriguing building block for supramolecular chemistry and self-assembly. While direct research on this compound in this context is limited, the principles of self-assembly observed in related systems suggest significant potential.

For example, benzyl alcohol derivatives have been utilized in the irreversible self-assembly of deep-cavity cavitands. rsc.orgrsc.org These cavitands are capable of forming host-guest complexes and have applications in molecular recognition and encapsulation. The 2,6-dimethylbenzyl moiety, with its defined steric profile, could be incorporated into similar macrocyclic structures to control the geometry and binding properties of the resulting hosts.

Furthermore, the polymerization of p-xylylene derivatives to form poly(p-xylylene)s is a well-established process. mst.edu Theoretical studies have elucidated the mechanism of this polymerization, which proceeds through a biradical dimer. nih.gov By analogy, derivatives of this compound could potentially be used to create novel polymers with tailored properties. The methyl groups on the aromatic ring would be expected to influence the polymer's solubility, thermal stability, and mechanical properties.

Future research will likely involve the synthesis of functionalized 2,6-dimethylbenzyl derivatives that can participate in specific non-covalent interactions, such as hydrogen bonding or π-π stacking, to direct their self-assembly into well-defined supramolecular architectures.

Advanced Mechanistic Studies to Unravel Complex Reaction Pathways

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing synthetic routes and developing new transformations. Benzylic halides can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways, and the preferred mechanism is influenced by the substitution pattern on the aromatic ring, the nature of the nucleophile, and the solvent. ucalgary.ca

For this compound, the two methyl groups ortho to the chloromethyl group introduce significant steric hindrance. This steric crowding would be expected to disfavor a backside attack, thereby slowing down the rate of an S(_N)2 reaction. pharmaguideline.com Conversely, the electron-donating nature of the methyl groups can stabilize the formation of a benzylic carbocation, potentially favoring an S(_N)1 pathway. youtube.com

Kinetic studies on the solvolysis of substituted benzyl chlorides have shown a correlation between the electronic properties of the substituents and the reaction rate, which can be analyzed using Hammett plots. nih.govresearchgate.net A detailed kinetic and computational study of the solvolysis of this compound in various solvent systems would provide valuable insights into the delicate balance between S(_N)1 and S(_N)2 pathways. Such studies could involve determining reaction rates, activation parameters, and product distributions to elucidate the transition state structures and reaction intermediates. nih.govresearchgate.net

Future work in this area could employ advanced techniques such as femtosecond spectroscopy to directly observe the transient species involved in the reaction, providing a more complete picture of the reaction dynamics.

Integration into New Chemical Technologies and Industrial Processes

While this compound is already used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its integration into new chemical technologies and more efficient industrial processes is an area of active development. cymitquimica.com

One potential application is in the synthesis of novel quaternary ammonium (B1175870) compounds. Alkyl dimethyl benzyl ammonium chlorides are used as cleaners and sanitizing agents. researchgate.netvynova-group.com The unique substitution pattern of this compound could be used to synthesize new quaternary ammonium salts with enhanced biocidal activity or improved physical properties.

The development of continuous flow processes for the synthesis and subsequent reactions of this compound is another promising avenue. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and intensification. A patented method for the preparation of benzyl chloride compounds through a pressurization reaction highlights the potential for optimized industrial synthesis. google.com

Future industrial applications will likely be driven by the demand for specialty chemicals with tailored properties. The ability to efficiently incorporate the 2,6-dimethylbenzyl group into a variety of molecular scaffolds will be key to its adoption in new technologies.

Computational Design and Predictive Modeling for Novel Derivatives and Reactions

Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research and development. These methods can be applied to this compound to design novel derivatives with desired properties and to predict the outcomes of new reactions.

Quantum chemical methods , such as density functional theory (DFT), can be used to calculate the electronic structure, geometry, and reactivity of this compound and its derivatives. nih.gov These calculations can provide insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and guide the design of new catalysts. For example, theoretical studies have been used to analyze the polymerization mechanism of p-xylylene derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological or chemical activity. Such models can be used to predict the mutagenicity or other toxicological properties of new compounds, as has been done for other benzyl chloride derivatives. nih.gov

Future research in this area will likely involve the use of machine learning and artificial intelligence to develop more accurate and predictive models. These models could be used to screen large virtual libraries of this compound derivatives for promising candidates for new pharmaceuticals, agrochemicals, or materials.

Q & A

Q. Table 1. Optimized Reaction Conditions for Benzylation

| Parameter | Value/Range | Rationale |

|---|---|---|

| Temperature | 80–100°C | Balances reaction rate vs. decomposition |

| Solvent | Anhydrous CH₂Cl₂ | Minimizes hydrolysis |

| Catalyst Loading | 1.2 equiv AlCl₃ | Ensures complete activation |

| Reaction Time | 4–6 hours | Determined via TLC monitoring |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.3 (s, 6H, CH₃), δ 4.6 (s, 2H, CH₂Cl) |

| ¹³C NMR | δ 45 (CH₂Cl), δ 21 (CH₃) |

| FTIR | 650 cm⁻¹ (C-Cl), 800 cm⁻¹ (C-H bend) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。